molecular formula C15H13N5O2S B2719020 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide CAS No. 688793-58-0

2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2719020
CAS No.: 688793-58-0
M. Wt: 327.36
InChI Key: MSPOICKRPMVYPV-UHFFFAOYSA-N
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Description

This compound (CAS: 688793-77-3) features a pyrido[2,3-d]pyrimidin-4-one core substituted with a sulfanylidene group at position 2 and an acetamide moiety at position 2. Pyrido-pyrimidine derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-12(18-8-10-3-1-5-16-7-10)9-20-14(22)11-4-2-6-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOICKRPMVYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency. The use of automated synthesis platforms and continuous flow reactors can also be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may target bacterial enzymes to exert its antimicrobial effects or inhibit cancer cell proliferation by interfering with signaling pathways .

Comparison with Similar Compounds

Core Heterocyclic System and Substituent Variations

Structural and Functional Insights

Core Heterocycle Modifications: The pyrido[2,3-d]pyrimidinone core (target compound) is distinct from thieno-pyrimidine () and quinazoline () systems. Thieno rings (e.g., ) introduce sulfur atoms that may alter electronic properties but reduce aqueous solubility compared to nitrogen-rich pyrido-pyrimidine .

Substituent Effects: Sulfanylidene vs. Thioxo Groups: The target compound’s 2-sulfanylidene group differs from the thioxo group in . Sulfanylidenes are more polarized, possibly enhancing interactions with metal ions or catalytic sites . Acetamide Variations: The (pyridin-3-yl)methyl group in the target compound contrasts with bulkier substituents like dichlorophenyl () or trifluoromethoxy (). Bulky groups may improve target selectivity but reduce metabolic stability .

Synthetic Considerations: Lower yields (e.g., 40% in ) for thieno-pyrimidine derivatives suggest synthetic challenges due to ring strain or side reactions. Pyrido-pyrimidines like the target compound may offer more straightforward synthetic pathways, though direct data are lacking . Hydrogen peroxide oxidation in quinazoline synthesis () highlights stability concerns for dioxo groups compared to the sulfanylidene moiety in the target compound .

Physicochemical and Pharmacological Properties

  • Solubility: The trifluoromethoxy-substituted thieno-pyrimidine () exhibits high DMSO solubility (>10 mM), advantageous for in vitro assays. The target compound’s pyridinylmethyl group may confer moderate solubility, balancing lipophilicity and polarity .
  • Melting Points: The thieno-pyrimidine analog in has a melting point of 172–174°C, indicative of crystalline stability. Comparable data for the target compound are unavailable but could be inferred from similar pyrido-pyrimidine derivatives .
  • Bioactivity : Quinazoline derivatives () show anticonvulsant activity, while radiolabeled pyrido-pyrimidines () are tools for receptor studies. The target compound’s sulfanylidene group may position it as a cysteine-targeting kinase inhibitor .

Biological Activity

The compound 2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure with a pyrido[2,3-d]pyrimidine core, which is known for various biological activities. The presence of a sulfanylidene group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. A study highlighted that specific derivatives inhibited the growth of Salmonella typhi and Bacillus subtilis with moderate to strong activity levels .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been reported to inhibit enzymes involved in nucleic acid synthesis, leading to suppressed cell growth and proliferation. For example, a related compound was shown to bind to the active site of an enzyme critical for DNA maintenance, resulting in increased DNA damage and subsequent cell death .

Enzyme Inhibition

The mechanism of action for this compound may involve enzyme inhibition. Studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives can inhibit acetylcholinesterase (AChE) and urease activities. For instance, some derivatives displayed strong inhibitory effects on AChE with IC50 values ranging from 2.14 μM to 0.63 μM .

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or cellular receptors involved in key biochemical processes.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Salmonella typhi and Bacillus subtilis with moderate to strong activity levels.
Anticancer Potential Inhibition of nucleic acid synthesis enzymes leading to increased DNA damage and cell death.
Enzyme Inhibition Strong inhibitory effects on AChE; IC50 values ranging from 0.63 μM to 2.14 μM reported for various derivatives.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
Synthesis optimization involves multi-step reactions with precise control of temperature, solvent selection, and catalysts. For pyrido-pyrimidinone analogs, typical steps include:

  • Core framework construction : Cyclization reactions under reflux conditions (e.g., ethanol or toluene as solvents) to form the pyrido[2,3-d]pyrimidin-4-one core .
  • Functional group introduction : Sulfanylidene and acetamide moieties are added via nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine or palladium complexes .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product with ≥95% purity. Automated continuous-flow reactors may enhance scalability .

Basic Question: Which spectroscopic techniques are essential for structural characterization and purity assessment?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, particularly for the pyridinylmethyl and sulfanylidene groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm1^{-1} for the 4-oxo group) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the pyrido-pyrimidinone core .

Advanced Question: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and solvent controls (DMSO ≤0.1%) across studies .
  • Stability profiling : Assess compound degradation in buffer solutions (pH 7.4) via HPLC over 24–72 hours .
  • Dose-response validation : Repeat experiments with IC50_{50} curves to confirm potency thresholds .

Advanced Question: What methodologies are effective for elucidating the compound’s mechanism of action in kinase inhibition?

Answer:

  • Kinase profiling : Use panels (e.g., KinomeScan) to identify targets (e.g., CDKs or Aurora kinases) .
  • Molecular docking : Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis .
  • Cellular pathway analysis : Western blotting for phosphorylated substrates (e.g., p-Rb for CDK inhibition) .
  • SAR studies : Modify the pyridinylmethyl or sulfanylidene groups to correlate structural changes with activity .

Basic Question: How should researchers address solubility challenges during in vitro biological testing?

Answer:

  • Co-solvent systems : Use ≤10% PEG-400 or cyclodextrin derivatives to enhance aqueous solubility .
  • Prodrug derivatization : Introduce phosphate or ester groups at the acetamide moiety for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to maintain stability in cell culture media .

Advanced Question: What computational approaches predict the compound’s ADMET properties and toxicity?

Answer:

  • In silico modeling : Tools like SwissADME or ProTox-II predict permeability (LogP), CYP450 interactions, and hepatotoxicity .
  • MD simulations : Analyze binding free energy (ΔG) with targets (e.g., kinases) using GROMACS or AMBER .
  • QSAR models : Train algorithms on pyrido-pyrimidinone analogs to forecast cardiotoxicity (hERG inhibition) .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanylidene group .
  • Lyophilization : For long-term storage (>6 months), lyophilize the compound and reconstitute in anhydrous DMSO .

Advanced Question: How can structural modifications enhance selectivity against off-target kinases?

Answer:

  • Fragment-based design : Replace the pyridinylmethyl group with bulkier substituents (e.g., naphthyl) to sterically block off-target binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes post-modification to prioritize derivatives .
  • Cryo-EM : Resolve target-compound complexes at near-atomic resolution to guide rational design .

Basic Question: Which in vitro assays are optimal for initial cytotoxicity screening?

Answer:

  • MTT/PrestoBlue assays : Measure mitochondrial activity in cancer cell lines (e.g., MCF-7, A549) after 48–72 hours .
  • Caspase-3/7 activation : Confirm apoptosis induction via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Clonogenic assays : Assess long-term proliferation inhibition at sub-IC50_{50} concentrations .

Advanced Question: How can researchers validate target engagement in live cells?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein thermal stabilization post-treatment via Western blot .
  • BRET (Bioluminescence Resonance Energy Transfer) : Tag kinases with NanoLuc to track compound binding in real time .
  • Chemical proteomics : Use photoaffinity probes to pull down and identify interacting proteins via LC-MS/MS .

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